molecular formula C8H12N2<br>C6H4(CH2NH2)2<br>C8H12N2 B075579 1,3-Benzenedimethanamine CAS No. 1477-55-0

1,3-Benzenedimethanamine

Cat. No. B075579
CAS RN: 1477-55-0
M. Wt: 136.19 g/mol
InChI Key: FDLQZKYLHJJBHD-UHFFFAOYSA-N
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Description

1,3-Benzenedimethanamine, also known as m-Xylene-α,α’-diamine or α,α’-Diamino-m-xylene, is a chemical compound with the formula C8H12N2 . It is used as a curing agent for epoxy resins .


Synthesis Analysis

The synthesis of 1,3-Benzenedimethanamine has been described in scientific literature . The compound was synthesized under room temperature conditions .


Molecular Structure Analysis

The molecular structure of 1,3-Benzenedimethanamine consists of a benzene ring with two methanamine groups attached at the 1 and 3 positions . The molecular weight of the compound is 136.1943 .


Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Benzenedimethanamine are not detailed in the search results, it is known to be used as a starting material for the synthesis of carbamate-protected multisubstituted bis-guanidine .


Physical And Chemical Properties Analysis

1,3-Benzenedimethanamine is a colorless liquid . It has a molecular weight of 136.1943 . Other physical and chemical properties such as density, melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Food Contact Materials Safety :

    • In water and gastric fluid simulant, 1,3-Benzenedimethanamine undergoes immediate and complete hydrolysis from its precursor substance 1,3-bis(isocyanatomethyl)benzene. It has been tested for genotoxicity and considered non-genotoxic in vivo, leading to the conclusion that its use in certain food contact materials does not raise safety concerns if its migration into food doesn't exceed specific thresholds (Flavourings, 2012).
  • Occupational Allergy :

    • 1,3-Benzenedimethanamine is identified as an occupational allergen in certain settings, specifically when used as an epoxy hardener. The paper emphasizes the importance of recognizing and managing occupational allergies caused by chemicals like 1,3-Benzenedimethanamine to improve workplace health and safety (Suomela et al., 2022).
  • Chemical Synthesis :

    • There are methods for preparing α-substituted 1,2-benzenedimethanamines, which are structurally similar to 1,3-Benzenedimethanamine. These methods are significant for the synthesis of various compounds, showcasing the role of similar chemicals in pharmaceutical and materials science (Johnson et al., 1991).
  • Neuropharmacology :

    • While not directly about 1,3-Benzenedimethanamine, research on related compounds like 3,4-methylenedioxyamphetamine shows the interest in the neuropharmacological effects of similar structures. This research could indirectly inform studies on 1,3-Benzenedimethanamine and its potential impacts on neurotransmitter systems (Johnson et al., 1986).
  • Material Science :

    • Studies on the adsorption characteristics of related compounds like 1,3-benzenedimethanethiol on surfaces like gold have implications for 1,3-Benzenedimethanamine in material science, particularly in the development of coatings and sensors (Lim et al., 2008).

Safety And Hazards

1,3-Benzenedimethanamine is moderately toxic by skin contact and ingestion, and mildly toxic by inhalation . It is a severe skin, eye, and gastrointestinal irritant . Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

[3-(aminomethyl)phenyl]methanamine
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InChI

InChI=1S/C8H12N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,9-10H2
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InChI Key

FDLQZKYLHJJBHD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)CN)CN
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Molecular Formula

C6H4(CH2NH2)2, Array, C8H12N2
Record name M-XYLENE-ALPHA,ALPHA'-DIAMINE
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DSSTOX Substance ID

DTXSID9029649
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Molecular Weight

136.19 g/mol
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Physical Description

M-xylene-alpha,alpha'-diamine is a colorless liquid with an amine smell. Mp: 14.1 °C; bp: 273 °C. Water soluble., Liquid, Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid with an amine-like odor., Colorless liquid.
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Boiling Point

477 °F at 760 mmHg (NIOSH, 2023), 247 °C, 273 °C, 477 °F
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Flash Point

243 °F (NIOSH, 2023), Flash point =117 °C, 273 °F OC, 134 °C o.c., 243 °F
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Solubility

Miscible (NIOSH, 2023), MISCIBLE WITH WATER AND ALC; PARTIALLY SOL IN PARAFFIN HYDROCARBON SOLVENTS, Solubility in water: good, Miscible
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Density

1.032 (NIOSH, 2023) - Denser than water; will sink, Relative density (water = 1): 1.05, 1.032
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Vapor Pressure

0.03 mmHg at 77 °F (NIOSH, 2023), 0.03 [mmHg], 0.03 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 4, 0.03 mmHg at 77 °F, (77 °F): 0.03 mmHg
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Product Name

m-Xylylenediamine

Color/Form

COLORLESS LIQ, Colorless liquid.

CAS RN

1477-55-0
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Record name 1,3-BENZENEDIMETHANAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6257
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-BIS(AMINOMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name M-XYLENE-⍺,⍺'-DIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/274
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methylamine, m-phenylenebis-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/PF88DF10.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

58 °F (NIOSH, 2023), 14.1 °C, 58 °F
Record name M-XYLENE-ALPHA,ALPHA'-DIAMINE
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URL https://cameochemicals.noaa.gov/chemical/25082
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Record name 1,3-BIS(AMINOMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name M-XYLENE-⍺,⍺'-DIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/274
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name m-Xylene-alpha,alpha'-diamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0671.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

1-(Dihexadecyl)aminomethyl-3-cyanobenzene (1,814 g.) was placed in an autoclave (15 gal.) with a mixture of hexane (1.98 l.), ethanol (17.82 l.) and ammonia (3,627 g.). Said mixture was prepared in advance by saturating the ethanol-hexane mixture with ammonia gas. The saturated mixture was refrigerated until it was ready for use. Raney nickel (3,689 g., wet weight) was added. The Raney nickel W2 is weighed as a wet slurry, the form in which it is obtained from W. R. Grace as Raney nickel No. 28. This differs from the standard W2 Raney nickel in that it is slurried in water rather than benzene. For the present process, the difference is inconsequential. The mixture was contacted with hydrogen gas maintained at a pressure of 50 psig. for four hours at room temperature. After the uptake of hydrogen ceased, the mixture was filtered and the filtrate concentrated to an oil by vacuum distillation. The oil was dissolved in methylene chloride (4.0 l.) and washed once with water (2.0 l.) and three times with a saturated sodium chloride solution (1.0 l.). The clear methylene chloride solution was then dried over magnesium sulfate (454 g.), filtered and concentrated to an oil again to yield 1-dihexadecyl)aminomethyl-3-aminomethylbenzene (1,236 g., 68% yield). The purity of the product was determined by thin layer chromatography. The dihydrochloride salt was prepared by dissolving the 1-(dihexadecyl)aminomethyl-3-aminomethylbenzene (1,236 g.) in ethanol (5.0 l.) and ethanol (5.0 l.) containing dissolved hydrogen chloride gas (800 g.) was added. The mixture was stirred for one hour at room temperature and the solvent removed by vacuum distillation. Ether (8.0 l.) was added to the residue until a clear solution was obtained. Cooling with a dry ice/acetone bath followed by the slow addition of acetonitrile effected the precipitation of 1-(dihexadecyl)aminomethyl-3-aminomethylbenzene diamine dihydrochloride as a fine white crystalline material. The overall yield for the two processes was 62.5%.
Name
1-(Dihexadecyl)aminomethyl-3-cyanobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.98 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.82 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5 to 50 mol % of one or more diamines selected from 1,3-bis-(aminomethyl)-cyclohexane; 1,4-bis-(aminomethyl)-cyclohexane; 2,5-bis-(aminomethyl)-bicyclo-[2,2,1]-heptane; 2,6-bis(aminomethyl)-bicyclo-[2,2,1]-heptane; bis-(4-aminocyclohexyl) derivative of an alkane having from 1 to 6 carbon atoms; and m-xylylenediamine, provided that up to 50 mol % of the m-xylylenediamine may be substituted by p-xylylene diamine,
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
bis-(4-aminocyclohexyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

5 g of alumina powder containing 5% by weight of ruthenium, 26.8 g of isopthalonitrile and 30 g of liquid ammonia were charged into an autoclave having a net capacity of 200 cc, provided with an electromagnetic stirrer, and subjected to reaction at a reaction temperature of 140° C. and a reaction pressure of 150 kg/cm2 for 60 minutes by continuously supplying hydrogen to the autoclave. As a result of analysis of the reaction product liquid, it was found that the yield of 1,3-BAC was 87.8% and 3-methylbenzylamine and metaxylylenediamine were obtained as by-products in yields of 4.8% and 3%, respectively, while the yield of other lower boiling and higher boiling products than the boiling point of the BAC was 4.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,3-bis(aminomethyl)cyclohexane was 91.5 mol %, and as other products 0.6 mol % of 3-aminomethyl-1-methylcyclohexane, 4.6 mol % of 3-methylbenzylamine, 0.2 mol % of metaxylene and 3.1 mol % of unreacted metaxylylenediamine were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

By using 1-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxyaldehyde-1',1'-diphenylhydrazone (C-2) as a charge-transfer substance, (PC-1) as a binder resin material and xylylenediamine (MXDA) as a crosslinking agent, a solution of (C-2):(PC-1):MXDA:methylene chloride=1:1:0.2:8 (weight ratio) was produced to use it as a coating fluid. On standing for one month, the coating fluid did not whiten nor set to gel.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
1-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxyaldehyde-1',1'-diphenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
PC-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzenedimethanamine
Reactant of Route 2
1,3-Benzenedimethanamine
Reactant of Route 3
Reactant of Route 3
1,3-Benzenedimethanamine
Reactant of Route 4
1,3-Benzenedimethanamine
Reactant of Route 5
1,3-Benzenedimethanamine
Reactant of Route 6
1,3-Benzenedimethanamine

Citations

For This Compound
105
Citations
M Pesonen, O Kuuliala, S Suomela… - Contact …, 2016 - Wiley Online Library
Background Amines in epoxy hardeners are significant causes of occupational allergic contact dermatitis among workers who use epoxy resin systems. Objectives To describe a novel …
Number of citations: 14 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
This scientific opinion of EFSA deals with the risk assessment of the monomer 1,3‐bis(isocyanatomethyl) benzene, CAS No. 3634–83‐1, FCM Substance No 988. In water and gastric …
Number of citations: 0 efsa.onlinelibrary.wiley.com
S Gatfaoui, N Issaoui, SA Brandán, M Medimagh… - Journal of Molecular …, 2022 - Elsevier
3-Benzenedimethanaminium bis(trioxonitrate), denoted by BD(NO 3 ) 2 was prepared and its structure determined by X-ray crystallography. This compound solidifies into the triclinic …
Number of citations: 11 www.sciencedirect.com
S Suomela, M Pesonen, K Ylinen… - Contact …, 2022 - Wiley Online Library
Background The practical importance of two recently described epoxy hardener allergens—1,3‐benzenedimethanamine, N‐(2‐phenylethyl) derivatives (1,3‐BDMA‐D) and …
Number of citations: 3 onlinelibrary.wiley.com
D Wei, Y Guan, Q Ma, X Zhang, Z Teng, H Jiang… - e-Polymers, 2012 - degruyter.com
The polycondensation of guanidine hydrochloride and diamine leads to various types of oligoguanidines, including linear and branched/cyclic types, which constitutes the mixture of …
Number of citations: 7 www.degruyter.com
RM Law, HI Maibach - Kanerva's Occupational Dermatology, 2020 - Springer
Paint constituents have changed over time. Lead toxicity from lead in oil-based paints is less common today but may still be a lingering issue in older parts of early cities. Newer water-…
Number of citations: 1 link.springer.com
ZP Deng, LH Huo, H Zhao, S Gao - Crystal growth & design, 2012 - ACS Publications
Ten salts assembled by arenedisulfonic acid with hydrazine, flexible aliphatic diamines, rigid and semirigid aromatic diamines, namely, (H 2 HA) 2+ ·(NDS) 2– (1), (H 2 EDA) 2+ ·(NDS) 2…
Number of citations: 39 pubs.acs.org
S Singh - 2021 - 14.139.227.205
Fascinating chemistry of macrocycles has attracted a lot of attention among scientists due to their wide variety of applications in various fields in chemistry, biochemistry and life sciences…
Number of citations: 0 14.139.227.205
CK Loeb - 2022 - escholarship.org
Rhenium coordinating polyamide derived from 2,2’-bipyride-5,5’-biscarboxylic acid and 1,3-benzenedimethanamine were synthesized, analyzed for structure, and prepared into thin …
Number of citations: 3 escholarship.org
CC Truong, AV Tran, TT Nguyen… - Advanced Sustainable …, 2020 - Wiley Online Library
The azo‐bridged cesium salt of phenolate/triazolide (IUPAC name: cesium salt of 4‐(1H‐1,2,4‐triazol‐3‐ylazo)‐phenol) (2a, ABC‐PT) is successfully prepared from the equimolar …
Number of citations: 2 onlinelibrary.wiley.com

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